Ethyl 2-(4-fluorobenzylthio)acetate
Description
Ethyl 2-(4-fluorobenzylthio)acetate is an organosulfur compound characterized by a thioether linkage between a 4-fluorobenzyl group and an ethyl acetate moiety. Its molecular formula is C₁₁H₁₁FO₂S, with a molecular weight of 242.27 g/mol.
Properties
Molecular Formula |
C11H13FO2S |
|---|---|
Molecular Weight |
228.28 g/mol |
IUPAC Name |
ethyl 2-[(4-fluorophenyl)methylsulfanyl]acetate |
InChI |
InChI=1S/C11H13FO2S/c1-2-14-11(13)8-15-7-9-3-5-10(12)6-4-9/h3-6H,2,7-8H2,1H3 |
InChI Key |
PSLNEIWZAKVVTR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CSCC1=CC=C(C=C1)F |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
A systematic comparison of Ethyl 2-(4-fluorobenzylthio)acetate with structurally analogous compounds is presented below, focusing on substituent effects, physicochemical properties, and biological relevance.
Key Research Findings and Structural Insights
Imidazole-containing analogs (e.g., , Compound C) exhibit distinct mechanisms, such as intercalation with DNA or enzyme inhibition, due to their nitrogen-rich heterocycles .
Synthetic Accessibility: this compound can be synthesized via nucleophilic substitution reactions, as demonstrated in the synthesis of related intermediates using K₂CO₃ in acetone . Phenoxy-based derivatives (e.g., ) achieve higher yields (95.6%) due to the stability of ether linkages compared to thioethers .
Physicochemical Properties :
- Lipophilicity : Thioether-containing compounds (logP ~2.5–3.0) are generally more lipophilic than ether or ester analogs (logP ~1.5–2.0), impacting their pharmacokinetic profiles .
- Solubility : Methoxy-substituted derivatives (e.g., ) show improved aqueous solubility due to polar interactions, whereas halogenated analogs prioritize membrane permeability .
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